4-(2,4-Dichlorophenyl)-3-fluorophenol
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Overview
Description
4-(2,4-Dichlorophenyl)-3-fluorophenol is an organic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)-3-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as ferric chloride to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions. The use of continuous flow microreactors also minimizes the risk of side reactions and enhances the safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dichlorophenyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or fluorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-(2,4-Dichlorophenyl)-3-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 2,4-Dichlorophenol
- 3-Fluorophenol
- 2,4-Dichlorophenoxyacetic acid
Comparison: 4-(2,4-Dichlorophenyl)-3-fluorophenol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds that contain only chlorine or fluorine .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-7-1-3-9(11(14)5-7)10-4-2-8(16)6-12(10)15/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUWAUHVPHCIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684442 |
Source
|
Record name | 2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-04-2 |
Source
|
Record name | 2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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